zeaxanthin bis(beta-D-glucoside)
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Description
Zeaxanthin bis(beta-D-glucoside) is a beta-D-glucoside that is zeaxanthin in which both hydroxy groups have been converted to the corresponding glucosides. It is one of the most polar carotenoids found in nature (solubility in water is 800 ppm, compared with only 12.6 ppm for zeaxanthin itself). It is a beta-D-glucoside and a carotenoid. It derives from a zeaxanthin.
Scientific Research Applications
Nutraceutical Implications and Bioavailability
Zeaxanthin, a natural pigment, is emphasized for its critical role in preventing age-related macular degeneration (AMD), a leading cause of blindness. It has notable nutraceutical implications, and research has focused on its absorptive pathway in humans and methods to assess its bioavailability, along with other relevant aspects (Sajilata, Singhal, & Kamat, 2008).
Carotenoid Biosynthesis
Studies on the carotenoid biosynthetic pathway of the thermophilic eubacterium Thermus thermophilus have identified various zeaxanthin glucoside esters as end products. These include the discovery of novel intermediates and understanding the enzymatic processes involved in zeaxanthin biosynthesis (Yokoyama, Shizuri, Hoshino, & Sandmann, 1996).
Cellular Protection and Antioxidant Activity
Zeaxanthin has been shown to induce phase II detoxification enzymes, enhancing the antioxidative capacity and preventing cell death. It plays a significant role in protecting against mitochondrial dysfunction and apoptosis in human retinal pigment epithelium cells (Zou et al., 2014).
Genetic Engineering for Production
Research includes cloning the gene responsible for zeaxanthin diglucoside biosynthesis and genetic engineering techniques to produce these compounds in transformed cells, demonstrating the potential for large-scale production and applications in various industries (Seo, Choi, Nam, Lee, & Kim, 2009).
Anti-Inflammatory and Antioxidative Effects
Zeaxanthin demonstrates potent anti-inflammatory and antioxidative effects. Studies have explored its effectiveness in ameliorating conditions like acetic acid-induced ulcerative colitis in rats, highlighting its therapeutic potential (El-Akabawy & El-sherif, 2019).
Enhancing Embryonic Development
In porcine embryonic development, zeaxanthin supplementation during in vitro maturation has shown to improve nuclear maturation and reduce oxidative stress, indicating its beneficial effects in reproductive biology (Park, So, & Hyun, 2017).
Extraction and Purification Techniques
Optimization of ultrasonic-assisted extraction and purification methods for zeaxanthin from sources like corn gluten meal is a focus area, contributing to its industrial production and application in pharmaceutical and nutraceutical fields (Wang et al., 2019).
Properties
Molecular Formula |
C52H76O12 |
---|---|
Molecular Weight |
893.2 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-[(4R)-2,6,6-trimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C52H76O12/c1-31(17-13-19-33(3)21-23-39-35(5)25-37(27-51(39,7)8)61-49-47(59)45(57)43(55)41(29-53)63-49)15-11-12-16-32(2)18-14-20-34(4)22-24-40-36(6)26-38(28-52(40,9)10)62-50-48(60)46(58)44(56)42(30-54)64-50/h11-24,37-38,41-50,53-60H,25-30H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,31-15+,32-16+,33-19+,34-20+/t37-,38-,41-,42-,43-,44-,45+,46+,47-,48-,49-,50-/m1/s1 |
InChI Key |
DHNSFMNURMJEQV-OIBMWOCGSA-N |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O[C@@H]2O[C@@H]([C@H]([C@@H]([C@H]2O)O)O)CO)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C3=C(C[C@H](CC3(C)C)O[C@@H]4O[C@@H]([C@H]([C@@H]([C@H]4O)O)O)CO)C)\C)\C)/C)/C |
Canonical SMILES |
CC1=C(C(CC(C1)OC2C(C(C(C(O2)CO)O)O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC3=C(CC(CC3(C)C)OC4C(C(C(C(O4)CO)O)O)O)C)C)C |
Synonyms |
zeaxanthin diglucoside |
Origin of Product |
United States |
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